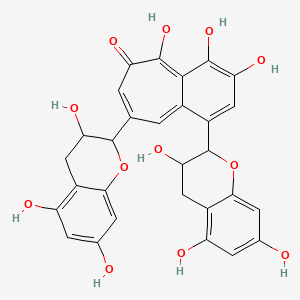

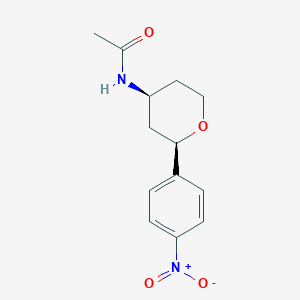

![molecular formula C40H58O2S2Sn2 B15127149 b']Difuran](/img/structure/B15127149.png)

b']Difuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[1,2-b:4,5-b’]difuran, commonly referred to as BDF, is a furan-based fused aromatic unit. It has garnered significant interest in scientific research due to its promising photoelectric properties. The compound’s enhanced quinoid character, dense packing, low energy level, and low steric hindrance contribute to its enhanced photovoltaic efficiency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzo[1,2-b:4,5-b’]difuran can be synthesized through various methods, including Stille coupling polymerization reactions. For instance, a low bandgap benzo[1,2-b:4,5-b’]difuran-based organic small molecule, B1, was synthesized using this method. The structure of B1 was verified by 1H NMR, GC-MS, and elemental analysis .

Industrial Production Methods: In industrial settings, benzo[1,2-b:4,5-b’]difuran-based polymers are often synthesized using halogenation strategies. This involves incorporating fluorine- and chlorine-substituted conjugated side chains, which enhance the polymer’s optical properties and intermolecular interactions .

Analyse Des Réactions Chimiques

Types of Reactions: Benzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including halogenation, oxidation, and substitution. For example, halogenation of benzo[1,2-b:4,5-b’]difuran polymers has been shown to improve their photovoltaic performance .

Common Reagents and Conditions: Common reagents used in these reactions include fluorine and chlorine for halogenation. The reactions are typically carried out under controlled conditions to ensure the desired modifications to the polymer structure .

Major Products: The major products formed from these reactions are modified benzo[1,2-b:4,5-b’]difuran polymers with enhanced optical and electronic properties. These products are often used in the fabrication of organic solar cells .

Applications De Recherche Scientifique

Benzo[1,2-b:4,5-b’]difuran has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of donor materials for organic solar cells. Its favorable energy levels and optical properties make it an ideal candidate for this application .

In biology and medicine, benzo[1,2-b:4,5-b’]difuran derivatives have been explored for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In industry, benzo[1,2-b:4,5-b’]difuran-based polymers are used in the production of non-fullerene polymer solar cells. These polymers offer improved stabilities and higher power conversion efficiencies, making them attractive for large-scale production .

Mécanisme D'action

The mechanism by which benzo[1,2-b:4,5-b’]difuran exerts its effects is primarily through its interaction with molecular targets and pathways involved in photovoltaic processes. The compound’s enhanced quinoid character and dense packing facilitate efficient π–π* excitations, which are crucial for its photoelectric properties .

Comparaison Avec Des Composés Similaires

Benzo[1,2-b:4,5-b’]difuran can be compared with other similar compounds, such as dibenzo[d,d’]benzo[2,1-b:3,4-b’]difuran (syn-DBBDF) and dinaphtho[2,3-d:2’,3’-d’]benzo[2,1-b:3,4-b’]difuran (syn-DNBDF). These compounds also contain furan units and exhibit similar semiconducting properties. benzo[1,2-b:4,5-b’]difuran is unique in its ability to form dense packing structures and its enhanced quinoid character, which contribute to its superior photovoltaic efficiency .

Propriétés

Formule moléculaire |

C40H58O2S2Sn2 |

|---|---|

Poids moléculaire |

872.4 g/mol |

Nom IUPAC |

[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane |

InChI |

InChI=1S/C34H40O2S2.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |

Clé InChI |

DDAQRPJWHQOKOD-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(OC3=C(C4=C2OC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)

![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)

![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)

![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)

![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)

![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)

![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)